5-(Methylamino)pyridine-2-carboxamide CAS number and identifiers
5-(Methylamino)pyridine-2-carboxamide CAS number and identifiers
An In-depth Technical Guide to 5-(Methylamino)pyridine-2-carboxamide and its Chemical Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical guide on 5-(Methylamino)pyridine-2-carboxamide, a specific pyridine derivative of interest in medicinal chemistry. Due to the compound's novelty and limited direct literature, this guide establishes its chemical identity by examining closely related analogs and proposes a robust synthetic pathway. The broader significance of the pyridine-2-carboxamide scaffold is explored, highlighting its critical role in modern drug discovery, particularly in oncology and infectious diseases. This guide offers field-proven insights into the synthesis, potential applications, and safe handling of this class of compounds, grounded in authoritative scientific literature.
Part 1: Core Identifiers and Structural Elucidation
Defining the precise identity of a novel chemical entity is the foundation of reproducible research. While 5-(Methylamino)pyridine-2-carboxamide is not widely cataloged, we can establish its core identifiers and differentiate it from its structural isomers.
Target Molecule: 5-(Methylamino)pyridine-2-carboxamide
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Structure:

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IUPAC Name: 5-(Methylamino)picolinamide
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Chemical Formula: C₇H₉N₃O
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Molecular Weight: 151.17 g/mol
Key Structural Isomer: 5-Amino-N-methylpyridine-2-carboxamide
It is critical to distinguish the target molecule from its commercially available isomer, where the methyl group is located on the amide nitrogen rather than the amino group at the 5-position.
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Structure:

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CAS Number: 941284-74-8[1]
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Synonyms: 5-Amino-N-methyl-2-pyridinecarboxamide, 5-Aminopyridine-2-carboxylic Acid Methylamide[1]
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Molecular Formula: C₇H₉N₃O[1]
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Molecular Weight: 151.17 g/mol [1]
This distinction is paramount, as the position of the methyl group significantly influences the molecule's electronic properties, hydrogen bonding potential, and ultimately, its biological activity and pharmacokinetic profile.
Part 2: Synthesis and Chemical Properties
A reliable synthetic route is essential for obtaining the target compound for research purposes. The following proposed synthesis is based on established, high-yield chemical transformations common in medicinal chemistry.
Proposed Synthetic Pathway
The synthesis of 5-(Methylamino)pyridine-2-carboxamide can be logically approached from a suitable starting material like 5-aminopyridine-2-carboxylic acid. The workflow is designed to selectively protect and then methylate the amino group before forming the final amide.
Caption: Proposed synthetic workflow for 5-(Methylamino)pyridine-2-carboxamide.
Detailed Experimental Protocol: Amide Coupling (Step 3)
This protocol describes the critical step of forming the carboxamide from the carboxylic acid precursor. The choice of HATU as a coupling reagent is deliberate; it is known for its efficiency, low rate of racemization, and high yields in amide bond formation.
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Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 5-(Boc-methylamino)pyridine-2-carboxylic acid in anhydrous Dimethylformamide (DMF).
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Activation: To the stirred solution, add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. The use of a tertiary amine base like DIPEA is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.
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Amine Addition: Add 1.5 equivalents of ammonium chloride (NH₄Cl) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
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Work-up and Isolation: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography on silica gel to yield the protected intermediate.
Part 3: The Pyridine-2-Carboxamide Scaffold in Drug Discovery
The pyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in key hydrogen bonding and pi-stacking interactions with biological targets.
Mechanism of Action and Therapeutic Applications
Derivatives of pyridine carboxamide have demonstrated a wide range of biological activities. Their development is a testament to the power of structure-activity relationship (SAR) studies in optimizing potency and selectivity.
Caption: Key therapeutic applications of the pyridine-2-carboxamide scaffold.
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Oncology: Recently, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[2] Inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.[2]
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Infectious Diseases: The scaffold is a cornerstone in the development of novel antitubercular agents. Specific derivatives have been shown to be active against Mycobacterium tuberculosis, including drug-resistant strains.[3] Some of these compounds function as prodrugs, requiring enzymatic activation within the mycobacteria to exert their bacteriostatic or bactericidal effects.[3]
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Neurological Disorders: Certain pyridine-2-carboxamides, such as LSN2463359, act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[4] This modulation has potential applications in treating cognitive deficits associated with conditions like schizophrenia.[4]
Part 4: Safety, Handling, and Storage
While specific toxicological data for 5-(Methylamino)pyridine-2-carboxamide is unavailable, a conservative approach to handling based on related pyridine derivatives is mandatory.
Hazard Identification
Based on safety data for analogous compounds like 2-Pyridinecarboxamide and 2-(Methylamino)pyridine, the following hazards should be assumed:
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Eyewash stations and safety showers must be readily accessible.[5]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contamination occurs.
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Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.
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Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents and acids.[6]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
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Liu, M.-C., Lin, T.-S., Cory, J. G., & Sartorelli, A. C. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]
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NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Available at: [Link]
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Liu, M. C., et al. (n.d.). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Sci-Hub. Available at: [Link]
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PubChem. (n.d.). 5-(methylamino)pyridine-2-carboxylic acid. Available at: [Link]
- Patel, K. D., et al. (n.d.). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold.
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PubMed. (n.d.). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Available at: [Link]
- El-Sayed, N. N. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry.
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Wikipedia. (n.d.). LSN2463359. Available at: [Link]
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PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]
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PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]
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J&K Scientific. (n.d.). 2-(Methylamino)pyrimidine-5-carboxylic acid. Available at: [Link]
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ChemSynthesis. (2025, May 20). (E)-N-(dimethylamino-methylene)-pyridine-3-carboxamide. Available at: [Link]
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MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available at: [Link]
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MDPI. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]
Sources
- 1. 5-Amino-N-methylpyridine-2-carboxamide [srdpharma.com]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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